molecular formula C12H18ClNO2 B13207753 4-[Butyl(methyl)amino]benzoic acid hydrochloride

4-[Butyl(methyl)amino]benzoic acid hydrochloride

Cat. No.: B13207753
M. Wt: 243.73 g/mol
InChI Key: SLJSOJWQVLQFEJ-UHFFFAOYSA-N
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Description

. It consists of a benzene ring substituted with amino and carboxyl groups. Although commercial samples may appear gray, it is typically a white solid and slightly soluble in water .

Preparation Methods

There are two main routes for synthesizing 4-aminobenzoic acid hydrochloride:

Chemical Reactions Analysis

4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.

    Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.

    Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a building block for the synthesis of other organic compounds.

    Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.

    Medicine: It has been used historically as an antihemorrhagic agent.

    Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.

Mechanism of Action

The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.

Comparison with Similar Compounds

While 4-aminobenzoic acid hydrochloride shares some similarities with other aromatic compounds, its unique combination of functional groups sets it apart. Further investigation could involve comparing it to related compounds like 4-aminobenzoic acid (PABA) and 4-(aminomethyl)benzoic acid .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4-[butyl(methyl)amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H

InChI Key

SLJSOJWQVLQFEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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